molecular formula C16H12FNO B1298983 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 347323-97-1

1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B1298983
CAS RN: 347323-97-1
M. Wt: 253.27 g/mol
InChI Key: LOQNMLHIQHBGJV-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carbaldehyde group (a formyl group attached to the indole), and a fluorobenzyl group (a benzyl group with a fluorine atom substitution) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorobenzyl group, and the carbaldehyde group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorobenzyl and carbaldehyde groups . These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the fluorobenzyl group could potentially increase its lipophilicity, while the carbaldehyde group could potentially make it more reactive.

Scientific Research Applications

Aromatase Inhibitory Activity

One study describes the synthesis of derivatives of 1H-indole-3-carbaldehyde, showing potent and selective inhibitory activity against P450 aromatase. This implies potential applications in the treatment of hormone-dependent cancers (Marchand et al., 1998).

Structural Analysis

Research on compounds such as 1-(4-tert-Butyl­benz­yl)-1H-indole-3-carbaldehyde, which is structurally similar to your compound of interest, focuses on the crystal structure and molecular configuration. This information is crucial for understanding the chemical properties and potential applications of these compounds (Sonar et al., 2006).

Ring Closure and Transformation Studies

Another study discusses the acid-catalyzed ring closures and transformations of carbaldehydes like 1H-indole-3-carbaldehyde. This research provides insights into the chemical behavior and potential applications of these compounds in organic synthesis (Bertha et al., 1998).

Catalytic Applications

A study on gold-catalyzed cycloisomerizations involving compounds like 1H-indole-3-carbaldehyde suggests applications in organic synthesis, showcasing efficient methods to produce various compounds (Kothandaraman et al., 2011).

Sensor Development

Research has been conducted on indole-based receptors, including those derived from 1H-indole-3-carbaldehyde, for developing selective sensors for ions like hydrogen sulfate. Such sensors have potential applications in environmental monitoring and analytical chemistry (Wan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, reactivity, and potential applications .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQNMLHIQHBGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212470
Record name 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

347323-97-1
Record name 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347323-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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